molecular formula C11H13N3 B1373475 (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine CAS No. 1094220-55-9

(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine

Cat. No. B1373475
M. Wt: 187.24 g/mol
InChI Key: RSOPWQIPSPAAHW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine” is 1S/C11H13N3.2ClH/c12-7-11-13-9-3-1-2-4-10(9)14(11)8-5-6-8;;/h1-4,8H,5-7,12H2;2*1H . This indicates that the molecule has a benzodiazol ring attached to a cyclopropyl group and a methanamine group.


Physical And Chemical Properties Analysis

“(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine” is a powder at room temperature . It has a molecular weight of 260.17 .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antimicrobial Evaluation : Derivatives of (1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine have been synthesized and evaluated for their antimicrobial and antifungal activities, exhibiting variable degrees of activity. This demonstrates its potential application in combating microbial infections (Visagaperumal et al., 2010).

Antitumor Activity

  • Cytotoxic Agents Against Cancer Cells : A study involving the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines showed that certain compounds exhibited cytotoxic activity against various cancer cell lines, suggesting its use in antitumor therapies (Ramazani et al., 2014).

Characterization and Synthesis of Derivatives

  • Synthesis of Novel Oxadiazole Derivatives : Research on synthesizing novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives highlights the compound's versatility in creating various potentially useful derivatives (Vishwanathan & Gurupadayya, 2014).

Antidepressant-like Activity

  • Serotonin Receptor-Biased Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, showing significant antidepressant-like activity in preliminary studies. This points to its potential in mental health treatments (Sniecikowska et al., 2019).

Application in Chemical Synthesis

  • Facilitating Chemical Reactions : Research on tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a related scaffold, showed its use in stabilizing parallel turn conformations in short peptide sequences, highlighting its role in facilitating specific chemical syntheses (Bucci et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

(1-cyclopropylbenzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-11-13-9-3-1-2-4-10(9)14(11)8-5-6-8/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPWQIPSPAAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cyclopropyl-1H-1,3-benzodiazol-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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